

# Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block

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## Compound of Interest

Compound Name: 2-Chloro-6-methyl-3-nitropyridine

Cat. No.: B1586791

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In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the utility of a molecule is often defined by its functional group arrangement and inherent reactivity. **2-Chloro-6-methyl-3-nitropyridine** is a quintessential example of a highly versatile heterocyclic intermediate.<sup>[1][2]</sup> Its pyridine core is a privileged structure in numerous bioactive molecules.<sup>[3]</sup> The strategic placement of a labile chlorine atom, an activating nitro group, and a methyl group creates a platform for a diverse array of chemical transformations. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its core reactivity and practical applications.

## Compound Identification and Physicochemical Properties

Accurate identification is the cornerstone of reproducible science. The key identifiers and properties of **2-Chloro-6-methyl-3-nitropyridine** are summarized below.

Table 1: Compound Identification

Identifier	Value	Source(s)
CAS Number	<b>56057-19-3</b>	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>6</sub> H <sub>5</sub> ClN <sub>2</sub> O <sub>2</sub>	<a href="#">[6]</a> <a href="#">[7]</a>
Molecular Weight	172.57 g/mol	<a href="#">[4]</a> <a href="#">[6]</a>
IUPAC Name	2-chloro-6-methyl-3-nitropyridine	<a href="#">[6]</a>
Common Synonyms	6-Chloro-5-nitro-2-picoline	<a href="#">[5]</a> <a href="#">[6]</a>
SMILES	<chem>CC1=NC(Cl)=C(C=C1)N(=O)=O</chem>	<a href="#">[6]</a>

| InChIKey | UIEVSGOVFXWCIK-UHFFFAOYSA-N [\[4\]](#) |

Table 2: Physicochemical Properties

Property	Value	Source(s)
Appearance	<b>Light orange to yellow to green powder/crystal</b>	<a href="#">[5]</a>
Purity	Typically >98.0% (by GC)	<a href="#">[5]</a>

| Melting Point | 70.0 to 74.0 °C [\[5\]](#) |

## Molecular Structure and Reactivity Analysis

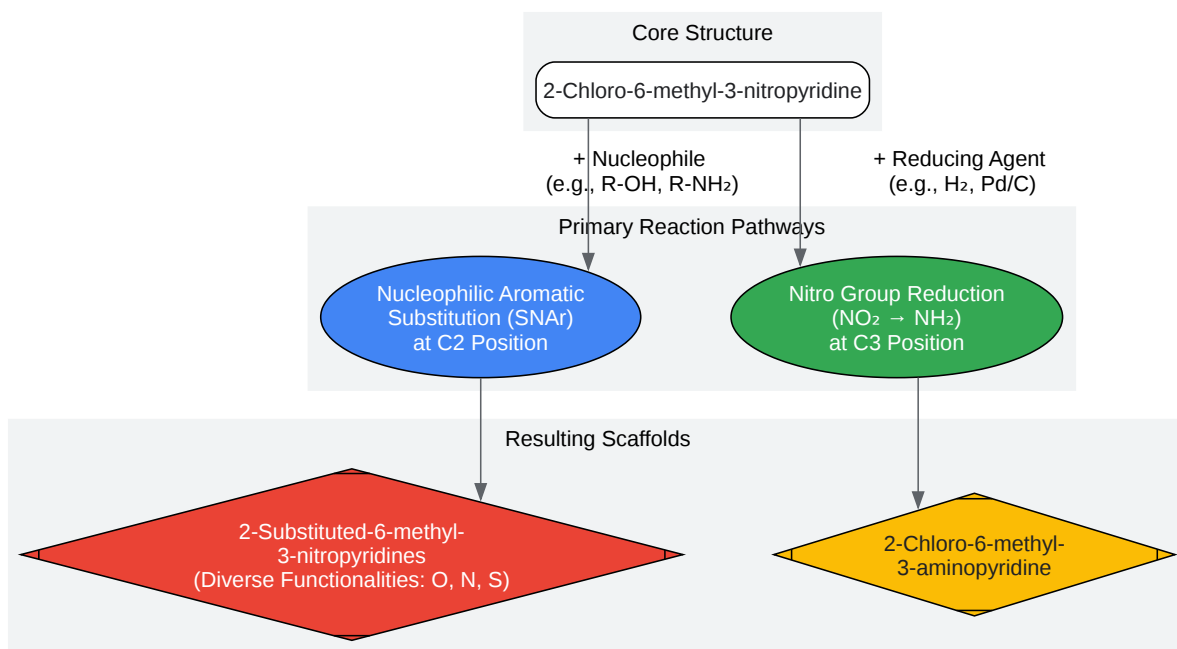
The synthetic utility of **2-Chloro-6-methyl-3-nitropyridine** is a direct consequence of the electronic interplay between its substituents on the pyridine ring.

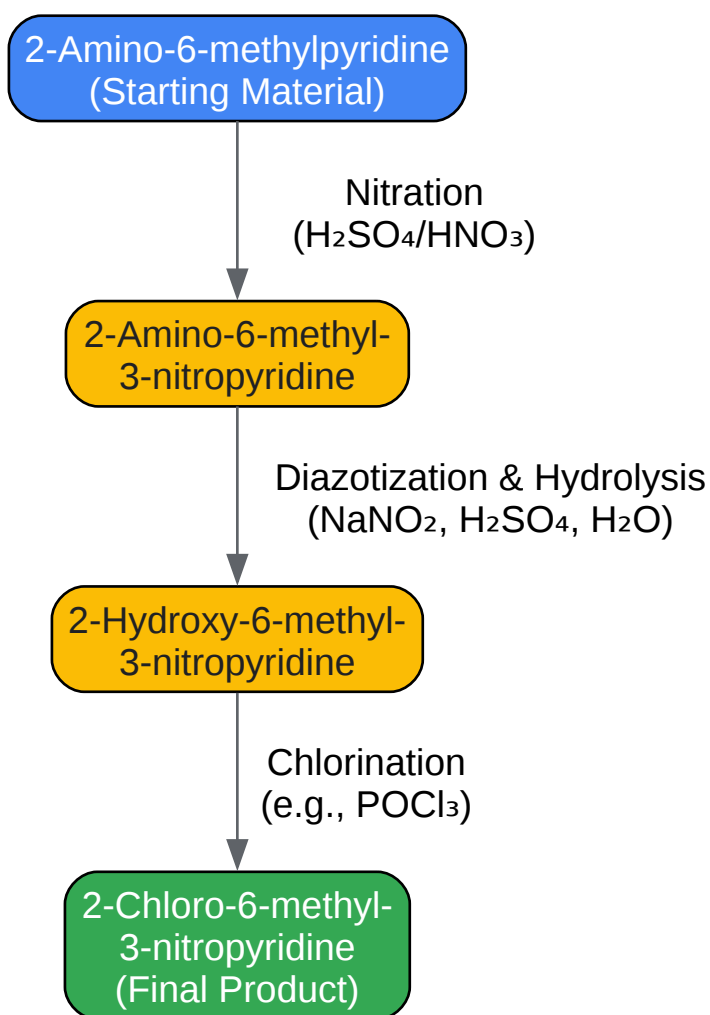
- **The Pyridine Core:** The nitrogen atom in the ring is inherently electron-withdrawing, making the ring electron-deficient compared to benzene and generally susceptible to nucleophilic attack, especially at the 2, 4, and 6 positions.[\[8\]](#)
- **Chloro Group (C2):** Positioned ortho to the ring nitrogen, the chlorine atom is a good leaving group. Its departure is facilitated by the strong electron-withdrawing nature of both the ring

nitrogen and the adjacent nitro group. This makes the C2 position the primary site for Nucleophilic Aromatic Substitution ( $S_NAr$ ) reactions.[\[1\]](#)[\[2\]](#)

- Nitro Group (C3): The nitro group is a powerful electron-withdrawing group via both resonance and induction. It strongly activates the ortho (C2) and para (C6) positions towards nucleophilic attack.[\[8\]](#) Its powerful inductive effect makes the adjacent C2 position exceptionally electron-deficient and therefore highly reactive to nucleophiles.[\[8\]](#) Furthermore, the nitro group can be readily reduced to an amino group, providing a synthetic handle for subsequent functionalization, such as amide bond formation or diazotization.[\[1\]](#)
- Methyl Group (C6): The methyl group has a mild electron-donating effect, which slightly counteracts the electron-withdrawing effects at the C6 position.

This unique combination of functionalities dictates two primary reaction pathways, making it a valuable synthetic intermediate.





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